molecular formula C10H16N2S B2858913 N-(3-(Ethylthio)propyl)pyridin-2-amine CAS No. 1601737-81-8

N-(3-(Ethylthio)propyl)pyridin-2-amine

Cat. No.: B2858913
CAS No.: 1601737-81-8
M. Wt: 196.31
InChI Key: HVCGTEXOXMSLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Ethylthio)propyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

Asymmetric A(3) Reactions

Pyrrolidine and related amines, including N-(3-(Ethylthio)propyl)pyridin-2-amine derivatives, have been used in asymmetric A(3) reactions facilitated by copper iodide and a cocatalyst possessing carboxylic acid and thiourea moieties. These reactions produce propargylamines with high enantioselectivity, offering a route to synthesize allenes without loss of enantiopurity (Chen Zhao & D. Seidel, 2015).

Novel Heterocyclic Compound Synthesis

Pyrazolo[3,4-b]pyridine Products

Efficient synthesis methods have been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process, applicable to this compound derivatives, yields new N-fused heterocycles in good to excellent yields (Aseyeh Ghaedi et al., 2015).

Advanced Catalytic Applications

Fused Imidazo-diazines and Pyridines

this compound derivatives serve as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method allows convergent and regioselective access to a variety of imidazo-fused heteroaromatics, demonstrating the versatility of these compounds in synthesizing complex structures (Miguel Garzón & P. Davies, 2014).

Supramolecular Chemistry

Supramolecular Aggregation

The structural characteristics of this compound derivatives influence supramolecular aggregation patterns in their zinc(II) dithiophosphate adducts. These patterns range from monomeric to polymeric forms, showcasing the potential of these compounds in designing materials with tailored supramolecular architectures (Danlin Chen, C. Lai, & E. Tiekink, 2006).

Properties

IUPAC Name

N-(3-ethylsulfanylpropyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-2-13-9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCGTEXOXMSLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCNC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.